1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine
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Overview
Description
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-methyl-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the reaction of 4-methyl-1,2,4-triazole with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with piperazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
4-Methyl-1,2,4-triazole: Shares the triazole moiety but lacks the piperazine ring.
1-(2,2-Dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta-[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Another triazole derivative with different substituents.
Uniqueness: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the combination of the triazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H15N5 |
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Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C8H15N5/c1-12-7-10-11-8(12)6-13-4-2-9-3-5-13/h7,9H,2-6H2,1H3 |
InChI Key |
TXAHBKOGIQMUSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCNCC2 |
Origin of Product |
United States |
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